molecular formula C13H20N2O4 B14189584 3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid CAS No. 881236-39-1

3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid

Cat. No.: B14189584
CAS No.: 881236-39-1
M. Wt: 268.31 g/mol
InChI Key: KJFKQGGZSYMSFU-UHFFFAOYSA-N
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Description

3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes two dimethylamino groups and two hydroxyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 2,4-dihydroxybenzoic acid with dimethylaminomethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the substituents introduced .

Scientific Research Applications

3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid involves its interaction with specific molecular targets. The dimethylamino groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino benzoic acid: Similar structure but lacks the additional dimethylamino group and hydroxyl group.

    2,4-Dihydroxybenzoic acid: Similar core structure but lacks the dimethylamino groups.

    3,5-Dimethylaminobenzoic acid: Similar structure but lacks the hydroxyl groups

Uniqueness

3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

881236-39-1

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

3,5-bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid

InChI

InChI=1S/C13H20N2O4/c1-14(2)6-8-5-9(13(18)19)12(17)10(11(8)16)7-15(3)4/h5,16-17H,6-7H2,1-4H3,(H,18,19)

InChI Key

KJFKQGGZSYMSFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1O)CN(C)C)O)C(=O)O

Origin of Product

United States

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